Optimized Lipophilicity: A 1.8-Fold Increase in XLogP3 Over 3-Ethoxypropionic Acid
3-Ethoxy-2,2-dimethyl-propionic acid exhibits an XLogP3 value of 0.9, representing a significant increase in lipophilicity compared to its non-gem-dimethyl analog, 3-ethoxypropionic acid (XLogP3 = -0.1). Conversely, it is less lipophilic than the highly non-polar pivalic acid (XLogP3 = 1.5) [1]. This places the compound in an optimal intermediate lipophilicity range often sought after for oral bioavailability, offering a balanced profile that is distinct from the extremes of its comparators.
| Evidence Dimension | Lipophilicity (Computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-Ethoxypropionic acid (XLogP3 = -0.1); Pivalic acid (XLogP3 = 1.5); 3-Methoxy-2,2-dimethylpropanoic acid (XLogP3 = 0.5) |
| Quantified Difference | ΔXLogP3 = +1.0 (vs. 3-ethoxypropionic acid); ΔXLogP3 = -0.6 (vs. pivalic acid); ΔXLogP3 = +0.4 (vs. 3-methoxy analog) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity is a primary determinant of a molecule's ADME profile, and the specific XLogP3 of 0.9 for this compound provides a distinct, tunable middle ground that is unattainable with the significantly more or less lipophilic common analogs.
- [1] PubChem. (2026). Computed XLogP3-AA property for 3-Ethoxy-2,2-dimethyl-propionic acid (CID 14459624), 3-Ethoxypropionic acid (CID 61351), Pivalic acid (CID 6417), and 3-Methoxy-2,2-dimethylpropanoic acid (CID 3017506). National Center for Biotechnology Information. View Source
